molecular formula C15H25Cl2NO6 B13455810 Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate

Cat. No.: B13455810
M. Wt: 386.3 g/mol
InChI Key: SWYYVJHPWXDIMX-UHFFFAOYSA-N
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Description

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate is a synthetic organic compound known for its use in various chemical and biological applications. This compound features a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate typically involves the protection of amine groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or deprotection conditions used. For example, deprotection yields the corresponding amine, while substitution reactions yield various substituted derivatives.

Scientific Research Applications

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate involves the protection and deprotection of amine groups. The BOC group protects the amine from unwanted reactions, and its removal under acidic conditions regenerates the free amine. This process is crucial in multi-step organic synthesis, allowing for selective reactions at different stages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate is unique due to its specific structure, which includes both BOC-protected amine groups and dichlorobutanoate moiety. This combination allows for versatile applications in organic synthesis and research, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H25Cl2NO6

Molecular Weight

386.3 g/mol

IUPAC Name

methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4,4-dichlorobutanoate

InChI

InChI=1S/C15H25Cl2NO6/c1-14(2,3)23-12(20)18(13(21)24-15(4,5)6)9(8-10(16)17)11(19)22-7/h9-10H,8H2,1-7H3

InChI Key

SWYYVJHPWXDIMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C(CC(Cl)Cl)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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